2-(Dibenzo[b,d]thiophen-4-yl)aniline
Description
2-(Dibenzo[b,d]thiophen-4-yl)aniline is a sulfur-containing aromatic amine characterized by a dibenzothiophene core fused to an aniline group at the 4-position. This compound is notable for its planar structure, extended π-conjugation, and electron-rich properties, making it valuable in organic electronics (e.g., OLED intermediates) and medicinal chemistry . Its synthesis typically involves regioselective functionalization of dibenzothiophenes, often employing gold-catalyzed alkyne oxidation or nucleophilic aromatic substitution .
Properties
Molecular Formula |
C18H13NS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-dibenzothiophen-4-ylaniline |
InChI |
InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2 |
InChI Key |
AWGHPVPZPWXNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)aniline can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the substitution of an aryl halide with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic compounds derived from aryl halides .
Chemical Reactions Analysis
2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Comparison with Similar Compounds
Positional Isomers: 4-(Dibenzo[b,d]thiophen-4-yl)aniline
- Structure : The positional isomer 4-(Dibenzo[b,d]thiophen-4-yl)aniline (CAS 1370034-50-6) differs in the attachment of the aniline group to the dibenzothiophene’s 4-position rather than the 2-position .
- Reactivity: The para-substituted aniline may exhibit faster electrophilic substitution rates compared to the ortho-substituted analog due to reduced steric effects.
- Applications : Both isomers are used in OLED intermediates, but the 4-substituted variant may offer better charge transport in thin films .
Oxygen Analog: 4-(Dibenzo[b,d]furan-4-yl)aniline
- Structure : Replacing sulfur in dibenzothiophene with oxygen yields 4-(Dibenzo[b,d]furan-4-yl)aniline (CAS 578027-21-1), a dibenzofuran derivative .
- Properties :
- Electron Density : The oxygen atom in dibenzofuran is less electron-rich than sulfur in dibenzothiophene, reducing electron-donating capacity.
- Solubility : Dibenzofuran derivatives often exhibit higher solubility in polar solvents due to weaker π-π stacking interactions.
- Applications : While dibenzofuran-based anilines are less common in OLEDs, their higher solubility makes them preferable in solution-processed organic semiconductors .
Simplified Thiophene Derivatives: 4-(Thiophen-2-yl)aniline
- Structure : 4-(Thiophen-2-yl)aniline (CAS 70010-48-9) features a single thiophene ring instead of the fused dibenzothiophene system .
- Properties :
- Conjugation Length : Shorter conjugation reduces absorption/emission wavelengths compared to dibenzothiophene analogs.
- Thermal Stability : The absence of a fused aromatic system lowers thermal stability, limiting high-temperature applications.
- Applications : Primarily used in small-molecule sensors or ligands for metal coordination chemistry due to its compact structure .
Substituent Effects and Functionalization
Methoxy-Substituted Analogs
- Example: 2-(Dibenzo[b,d]thiophen-4-yl)-1-(4-methoxyphenyl)ethanone (3j) incorporates a methoxy group, enhancing electron-donating properties .
- Impact :
- The methoxy group increases solubility and alters charge transport properties, making it suitable for optoelectronic layers requiring tunable HOMO/LUMO levels.
Brominated Derivatives
OLED Intermediates
- 2-(Dibenzo[b,d]thiophen-4-yl)aniline is a key intermediate in synthesizing hole-transport layers due to its high hole mobility and stability .
- Comparison : Dibenzofuran analogs (e.g., 4-(Dibenzo[b,d]furan-4-yl)aniline ) are less efficient in hole transport but excel in blue-light-emitting materials .
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